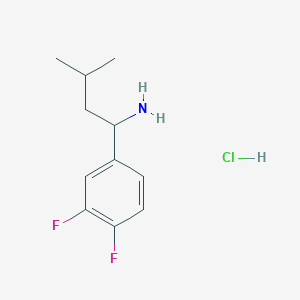

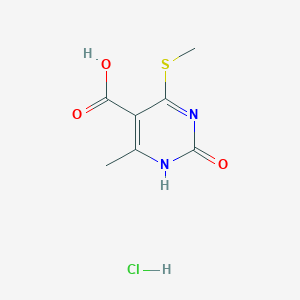

![molecular formula C10H10N2O2 B1433102 [5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanol CAS No. 1394645-03-4](/img/structure/B1433102.png)

[5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanol

Descripción general

Descripción

The compound “[5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanol” belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxadiazole ring. This ring is a five-membered aromatic ring containing one oxygen atom, two nitrogen atoms, and two carbon atoms . The compound also contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) and a methanol group (a methyl group bonded to a hydroxyl group).

Chemical Reactions Analysis

Oxadiazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, undergo electrophilic substitution reactions, and participate in various other organic transformations . The specific reactivity of this compound would depend on the exact positioning and nature of its substituents.Aplicaciones Científicas De Investigación

Photochemical Behavior

- Photochemical behavior in methanol : Certain 1,2,4-oxadiazole derivatives, including compounds structurally related to [5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanol, exhibit photochemical behavior in methanol when irradiated at 254 nm. This involves photoisomerization and formation of open chain compounds through interaction with the solvent (Buscemi et al., 1988).

Antibacterial Activity

- Antibacterial properties : Similar 1,2,4-oxadiazole derivatives have been synthesized and characterized for antibacterial activity. They have shown efficacy against various bacterial strains such as Bacillus subtilis and Staphylococcus aureus, indicating the potential of related compounds in antibacterial applications (Rai et al., 2010).

Chemical Synthesis and Stability

- Synthesis and stability : 1,2,4-oxadiazole derivatives have been synthesized under various conditions, offering insights into their chemical stability and reactivity. This includes investigations into the stability of amino and N-oxide tautomers, important for understanding the behavior of similar compounds in different chemical environments (Bohle & Perepichka, 2009).

Photorearrangement Reactions

- Photorearrangement to quinoline systems : Studies on 1,2,4-oxadiazole derivatives, similar to this compound, have shown photorearrangement to quinoline systems under specific conditions, expanding the understanding of their photoreactivity and potential applications in photochemistry (Buscemi et al., 1990).

Supramolecular Architecture

- Role in crystal packing : The crystal packing of certain 1,2,4-oxadiazole derivatives has been explored, highlighting the importance of non-covalent interactions like lone pair-π interaction and halogen bonding in their supramolecular architectures. This is crucial for understanding the material properties of related compounds (Sharma et al., 2019).

Anticonvulsant Activity

- Potential in anticonvulsant therapy : Some 1,2,4-oxadiazole derivatives have been investigated for their anticonvulsant activities, suggesting the possibility of similar compounds being useful in this domain (Rajak et al., 2010).

Safety and Hazards

Direcciones Futuras

The study of oxadiazoles is an active area of research, particularly in the field of medicinal chemistry, where these compounds are being investigated for their potential as therapeutic agents . Future research on this specific compound could involve exploring its synthesis, properties, and potential applications.

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds like 1,3,4-oxadiazole derivatives have been reported to show significant inhibitory activity against acetylcholinesterase . This suggests that [5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanol might interact with its targets, leading to changes in their function.

Biochemical Pathways

Related compounds like indole derivatives have been reported to affect a broad range of biochemical pathways . For instance, they have been found to inhibit the influenza A virus and Coxsackie B4 virus .

Pharmacokinetics

It’s known that adme properties such as absorption, clearance, and volume of distribution are strongly influenced by physicochemical parameters . Therefore, the physicochemical properties of this compound could potentially impact its bioavailability.

Result of Action

Compounds with similar structures, such as indole derivatives, have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, methanol emissions increase in response to mechanical wounding or other stresses due to damage of the cell wall, which is the main source of methanol production . This suggests that environmental stressors could potentially influence the action of this compound.

Propiedades

IUPAC Name |

[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-7-4-2-3-5-8(7)10-11-9(6-13)12-14-10/h2-5,13H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YENXGBQLAINRCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC(=NO2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

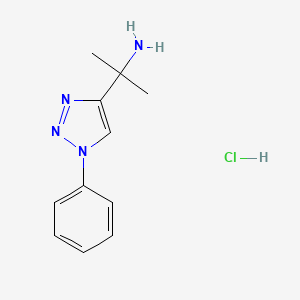

![3-Oxaspiro[5.5]undecan-9-amine hydrochloride](/img/structure/B1433021.png)

![1-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]imidazolidine-2,4,5-trione hydrochloride](/img/structure/B1433027.png)

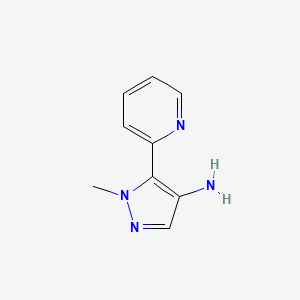

![2-chloro-1-[1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B1433028.png)

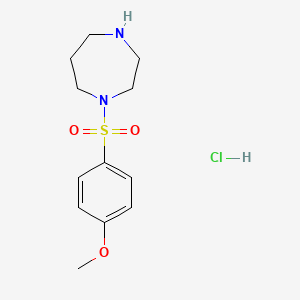

![4-[(4-Methoxyphenyl)methyl]azetidin-2-one](/img/structure/B1433029.png)

![Dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine dihydrochloride](/img/structure/B1433031.png)

![[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine dihydrochloride](/img/structure/B1433033.png)